molecular formula C36H42O10P2 B142847 o,o-Bis(diethoxyphosphoryl)calix[4]arene CAS No. 145237-28-1

o,o-Bis(diethoxyphosphoryl)calix[4]arene

Cat. No.: B142847
CAS No.: 145237-28-1
M. Wt: 696.7 g/mol
InChI Key: DQTYOJDDYDYLOM-UHFFFAOYSA-N
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Description

o,o-Bis(diethoxyphosphoryl)calix[4]arene is a complex organic compound characterized by its unique pentacyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o,o-Bis(diethoxyphosphoryl)calix[4]arene involves multiple steps, starting with the preparation of the pentacyclic core structureSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

o,o-Bis(diethoxyphosphoryl)calix[4]arene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

o,o-Bis(diethoxyphosphoryl)calix[4]arene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of o,o-Bis(diethoxyphosphoryl)calix[4]arene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    o,o-Bis(diethoxyphosphoryl)calix[4]arene: Similar in structure but with variations in functional groups.

    This compound: Another related compound with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and pentacyclic structure, which confer unique chemical and biological properties.

Properties

IUPAC Name

(27-diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O10P2/c1-5-41-47(39,42-6-2)45-35-29-17-11-18-30(35)22-26-14-10-16-28(34(26)38)24-32-20-12-19-31(23-27-15-9-13-25(21-29)33(27)37)36(32)46-48(40,43-7-3)44-8-4/h9-20,37-38H,5-8,21-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTYOJDDYDYLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC1=CC=C2)OP(=O)(OCC)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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